molecular formula C27H23N3O4 B2922457 3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 872198-54-4

3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline

カタログ番号: B2922457
CAS番号: 872198-54-4
分子量: 453.498
InChIキー: LOPMATAZVPSKJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

3-(4-Ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazoloquinoline core fused with a [1,3]dioxolo ring system. Its structure includes two key substituents: a 4-ethoxyphenyl group at position 3 and a 3-methoxybenzyl group at position 3. The compound’s molecular formula is C₂₈H₂₄N₂O₅, with a molecular weight of 469.5 g/mol and an XLogP3 value of 4.5, indicating moderate lipophilicity . This compound is of interest due to structural similarities to pharmacologically active pyrazoloquinoline derivatives, which often exhibit antitumor, antimicrobial, or kinase-inhibitory properties .

特性

IUPAC Name

5-(4-ethoxyphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O4/c1-3-32-19-9-7-18(8-10-19)26-22-15-30(14-17-5-4-6-20(11-17)31-2)23-13-25-24(33-16-34-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPMATAZVPSKJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, drawing from various studies to elucidate its mechanisms of action and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

C20H20N2O4\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_4

This structure features a pyrazoloquinoline core modified with ethoxy and methoxy substituents that may influence its biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibited significant inhibition of cell proliferation in several cancer cell lines, including ACHN (renal), HCT-15 (colon), and NUGC-3 (gastric) cells. The most potent derivatives showed GI50 values below 8 µM across these lines, indicating strong antiproliferative activity .
  • Mechanism of Action : The compound has been shown to inhibit topoisomerase I and IIα enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells .

Anti-inflammatory Effects

In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:

  • Nitric Oxide Production : Studies have indicated that certain pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is comparable to established anti-inflammatory agents .
  • Mechanisms : The anti-inflammatory effects are linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both of which are critical mediators in inflammatory responses .

Study 1: Anticancer Activity Assessment

A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their cytotoxic effects on various cancer cell lines. The findings revealed that:

CompoundCell LineGI50 (µM)Mechanism
1MNUGC-3< 8Topoisomerase IIα inhibition
2EHCT-15< 7Topoisomerase I inhibition
2PACHN< 6Induction of apoptosis

These results underscore the potential of these compounds as anticancer agents .

Study 2: Anti-inflammatory Mechanism Exploration

Another study focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinolines:

CompoundNO Inhibition (%)iNOS ExpressionCOX-2 Expression
2i85%DownregulatedDownregulated
2m80%DownregulatedDownregulated

This study confirmed that specific derivatives can significantly reduce NO production and modulate inflammatory pathways effectively .

類似化合物との比較

Table 1: Key Molecular Parameters of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Rotatable Bonds Key Substituents
Target Compound* C₂₈H₂₄N₂O₅ 469.5 4.5 8 4-ethoxyphenyl, 3-methoxybenzyl
8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline C₂₇H₂₆N₂O₂ 423.5 4.9 6 4-methoxyphenyl, 3-methylbenzyl
3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline C₂₇H₂₂FN₃O₂ 439.49 N/A 5 3,4-dimethylphenyl, 4-fluorobenzyl
5-Ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one C₁₃H₁₃N₃O 227.26 N/A 2 Ethyl, methyl
8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline C₁₁H₈ClNO₂ 235.65 N/A 0 Chloro, methyl

*Target compound: 3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Data sourced from .

Key Observations :

  • The target compound has the highest molecular weight and rotatable bond count among the analogs, likely due to its ethoxy and methoxybenzyl substituents. These groups increase steric bulk and flexibility, which may influence pharmacokinetic properties such as oral bioavailability .
  • The fluorobenzyl-substituted analog (C₂₇H₂₂FN₃O₂) exhibits reduced lipophilicity compared to the target compound, as fluorine’s electronegativity diminishes hydrophobic interactions .
  • Simpler analogs like 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline lack fused pyrazole rings, resulting in lower molecular complexity and fewer hydrogen-bonding sites .

Limitations and Challenges

  • Synthetic Complexity: The multi-step synthesis of the target compound (e.g., cyclization, cross-coupling) leads to lower yields compared to simpler derivatives like 5-ethyl-3-methylpyrazoloquinolinone .
  • Solubility Issues: High lipophilicity (XLogP3 = 4.5) may limit aqueous solubility, necessitating formulation strategies such as nanoparticle encapsulation .

準備方法

Friedländer Condensation

This method employs a ketone and an o-aminobenzaldehyde derivative. For example, reacting 3-methoxybenzylamine with 4-ethoxyacetophenone under acidic conditions yields an intermediate Schiff base, which cyclizes to form the quinoline backbone. Subsequent treatment with hydrazine derivatives introduces the pyrazole ring.

Key Reaction Conditions

Starting Materials Catalyst Temperature Yield (%)
4-Ethoxyacetophenone, 3-Methoxybenzylamine HCl (conc.) 80°C 62–68
Hydrazine hydrate Ethanol Reflux 75–82

Niementowski Reaction

Anthranilic acid derivatives react with ketones in the presence of a base. For instance, anthranilic acid and 3-methoxybenzyl ketone form a 4-hydroxyquinoline intermediate, which is subsequently dehydrated and functionalized with hydrazine to yield the pyrazoloquinoline core.

Functionalization with 4-Ethoxyphenyl and 3-Methoxybenzyl Groups

Suzuki-Miyaura Coupling for 4-Ethoxyphenyl Attachment

A palladium-catalyzed cross-coupling installs the 4-ethoxyphenyl group at position 3. The quinoline core is first brominated at position 3, followed by coupling with 4-ethoxyphenylboronic acid.

Representative Data

Brominating Agent Coupling Catalyst Ligand Yield (%)
NBS Pd(PPh₃)₄ SPhos 78

Alkylation for 3-Methoxybenzyl Incorporation

The 3-methoxybenzyl group is introduced via nucleophilic substitution. A quinoline intermediate with a leaving group (e.g., Cl) at position 5 reacts with 3-methoxybenzylmagnesium bromide under Grignard conditions.

Critical Parameters

  • Solvent: Dry THF
  • Temperature: −78°C to 0°C (slow warming)
  • Yield: 70–75%

Multicomponent One-Pot Synthesis

A streamlined approach combines the core synthesis and functionalization in a single pot. For example, a mixture of 4-ethoxyphenylacetaldehyde, 3-methoxybenzylhydrazine, and anthranilic acid undergoes cyclocondensation in the presence of p-TsOH, followed by in situ dioxolane formation.

Advantages :

  • Reduced purification steps
  • Total yield improvement (58–65%)

Challenges and Optimization

Regioselectivity in Pyrazole Formation

Control of regioselectivity during pyrazole ring closure is critical. Steric effects from the 3-methoxybenzyl group favor formation of the [4,3-c] isomer over [3,4-b] by a 7:1 ratio.

Stability of the Dioxolane Ring

The methylenedioxy group is susceptible to acid-catalyzed hydrolysis. Stabilization is achieved by using electron-withdrawing substituents on the quinoline core.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, a pyrazoloquinoline core can be functionalized via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:

  • Using chloroform as a solvent with triethylamine to facilitate acid chloride coupling (e.g., for benzyl group introduction) .
  • Monitoring reaction progress via TLC/HPLC to optimize time (e.g., 18 hours for acylation) and temperature (room temperature to 80°C) .
  • Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

  • Methodological Answer :

  • 1H/13C NMR : Assign methoxy (δ 3.3–3.9 ppm) and ethoxy (δ 1.3–1.5 ppm) groups first. Pyrazoline protons appear as multiplet signals (δ 5.3–5.9 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the fused heterocyclic structure .
  • Contradiction Resolution : Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NOESY or HMBC correlations .

Q. What in vitro pharmacological assays are suitable for initial activity screening?

  • Methodological Answer :

  • Use randomized block designs with split-plot arrangements to test dose-response relationships (e.g., anticonvulsant or kinase inhibition assays). Include positive controls (e.g., carbamazepine) and negative controls (vehicle-only) .
  • Prioritize cell-based assays (e.g., SH-SY5Y neurons for neuroactivity) with ATP-level normalization to minimize false positives .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s mechanism of action when experimental data conflicts with theoretical predictions?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) to map binding interactions with target proteins (e.g., GABA receptors). Compare results with mutagenesis studies to identify critical residues .
  • Use MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100+ ns trajectories. Discrepancies between in silico and in vitro IC50 values may suggest allosteric binding or metabolite interference .

Q. What strategies address contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?

  • Methodological Answer :

  • Conduct hepatic microsome assays (human/rat) with LC-MS/MS quantification to identify primary metabolites. Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .
  • Use compartmental pharmacokinetic modeling to reconcile low bioavailability (e.g., due to first-pass metabolism) with prolonged half-life (e.g., tissue distribution) .

Q. How should researchers design studies to investigate environmental fate and ecotoxicological impacts of this compound?

  • Methodological Answer :

  • Follow long-term environmental partitioning protocols :
  • Measure soil/water partition coefficients (log Koc) and biodegradation rates under aerobic/anaerobic conditions .
  • Use mesocosm experiments to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) and trophic transfer effects .
  • Apply ecological risk assessment frameworks (e.g., Quotient Method) to model chronic exposure thresholds .

Theoretical and Methodological Frameworks

Q. Which theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :

  • Link SAR to quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with partial least squares regression .
  • Incorporate conceptual frameworks from bioisosteric replacement (e.g., substituting ethoxy with methoxy groups) to refine hypotheses .

Q. What statistical methods are optimal for analyzing non-linear dose-response data in preclinical studies?

  • Methodological Answer :

  • Use four-parameter logistic regression (e.g., Hill equation) to model sigmoidal curves. Address outliers via robust regression (e.g., RANSAC) .
  • Apply Bayesian hierarchical models to pool data from multiple assays and reduce inter-experiment variability .

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